molecular formula C19H21Cl2N3O3S B11144942 Ethyl 4-({[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)piperidine-1-carboxylate

Ethyl 4-({[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)piperidine-1-carboxylate

Cat. No.: B11144942
M. Wt: 442.4 g/mol
InChI Key: UNQAMNXAFANPNG-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are integral to many bioactive molecules

Preparation Methods

The synthesis of ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The subsequent steps involve the introduction of the 2,6-dichlorophenyl group and the acetylation of the amine group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE include other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their substituents and overall structure, which leads to different biological activities and therapeutic uses

Properties

Molecular Formula

C19H21Cl2N3O3S

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 4-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H21Cl2N3O3S/c1-2-27-19(26)24-8-6-12(7-9-24)22-16(25)10-13-11-28-18(23-13)17-14(20)4-3-5-15(17)21/h3-5,11-12H,2,6-10H2,1H3,(H,22,25)

InChI Key

UNQAMNXAFANPNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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